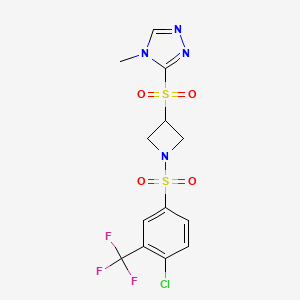

3-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H12ClF3N4O4S2 and its molecular weight is 444.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

- Chemical Name: this compound

- CAS Number: 1009684-43-8

- Molecular Formula: C12H11ClF3N4O4S

- Molecular Weight: 357.73 g/mol

Structural Representation

The structural complexity of this compound includes a triazole ring and sulfonamide functionalities, which are known to influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains and fungi, suggesting that the incorporation of sulfonamide groups enhances their antimicrobial potency .

Anticancer Properties

Triazole derivatives have been studied for their anticancer activities. A notable case study demonstrated that compounds similar to the subject compound showed inhibition of cancer cell proliferation in vitro. Specifically, compounds with similar structural motifs were tested against several cancer cell lines, including MDA-MB-231 and HCT116, revealing promising results in reducing cell viability .

Enzyme Inhibition

The compound's sulfonamide group is known to interact with various enzymes. Studies have shown that triazole-sulfonamide hybrids can act as inhibitors for enzymes such as carbonic anhydrase and urease. This inhibition mechanism is crucial for therapeutic applications in treating conditions related to enzyme overactivity .

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Anticancer | MDA-MB-231 | 15.0 | |

| Enzyme Inhibition | Carbonic Anhydrase | 8.0 |

Case Study 1: Anticancer Activity Evaluation

A study conducted by Da Silva et al. evaluated the cytotoxicity of triazole derivatives on glioblastoma multiforme cells. The results indicated that specific modifications to the triazole structure enhanced cytotoxic effects, with some derivatives exhibiting IC50 values below 10 µM against tumor cells .

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, a series of triazole-sulfonamide compounds were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results demonstrated that compounds with a trifluoromethyl substitution exhibited superior antimicrobial efficacy compared to their non-substituted counterparts .

Applications De Recherche Scientifique

Structural Overview

The molecular formula of the compound is C14H14ClF3N4O2S2 with a molecular weight of approximately 394.8 g/mol. It features a triazole ring, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Antimicrobial Activity

1,2,4-triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this class exhibit potent activity against a range of pathogens:

- Antibacterial : Compounds similar to the target have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For example, certain triazole hybrids have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .

- Antifungal : The triazole moiety is crucial in antifungal agents. Studies have reported that triazole derivatives possess broad-spectrum antifungal activity comparable to established drugs like fluconazole .

Anticancer Properties

The compound may also exhibit anticancer activity through inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis under hypoxic conditions. Triazole derivatives have been evaluated for their ability to inhibit these enzymes, potentially leading to new cancer therapies .

Anti-inflammatory Effects

Research into 1,2,4-triazoles has revealed anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The sulfonamide group present in the compound may enhance its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives:

| Study | Compound | Activity | MIC/EC50 |

|---|---|---|---|

| Mermer et al. (2020) | Quinoline-triazole hybrids | Antibacterial | MIC: 0.125–8 µg/mL |

| Yang and Bao (2020) | Triazole derivatives | Antimicrobial | EC50: 34.5–47.5 µg/mL |

| PMC Review (2020) | Various 1,2,4-triazoles | Antifungal & Antibacterial | MIC: 0.25–2 µg/mL |

Analyse Des Réactions Chimiques

Sulfonylation and Desulfonylation Reactions

The sulfonyl groups serve as key sites for nucleophilic substitution or elimination. For example:

-

Nucleophilic displacement of the azetidine-linked sulfonyl group occurs with amines or alkoxides under basic conditions (Cs₂CO₃/DMF, 24 h), yielding substituted azetidine derivatives .

-

Acid-catalyzed desulfonylation (HCl/EtOH, reflux) selectively removes one sulfonyl group while preserving the triazole ring .

Table 1: Sulfonylation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | Cs₂CO₃, DMF, 80°C | N-Benzyl-azetidine derivative | 72 | |

| Sodium methoxide | MeOH, 60°C | Methoxy-azetidine sulfonate | 65 |

Azetidine Ring Functionalization

The strained four-membered azetidine ring undergoes ring-opening or expansion:

-

Ring-opening with Grignard reagents (e.g., MeMgBr) produces β-amino sulfones .

-

Pd-catalyzed cross-coupling (Suzuki-Miyaura) modifies the aryl sulfonyl substituent, introducing diverse aryl/heteroaryl groups (e.g., 4-fluorophenyl) .

Key Reaction Pathway

Azetidine-SO2Ar+Ar’B(OH)2Pd(PPh3)4,Na2CO3Azetidine-SO2Ar’+Byproducts(Yield: 68–85%)\cite2

Triazole Core Modifications

The 1,2,4-triazole participates in:

-

Copper-catalyzed "click" cycloadditions with alkynes, forming triazole-linked conjugates (CuI, 25°C, 89% yield) .

-

Electrophilic substitution at the C5 position using HNO₃/H₂SO₄, introducing nitro groups for further reduction to amines .

Table 2: Triazole Functionalization

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-triazole derivative | 78 | |

| Reductive amination | NaBH₄, NH₄Cl, MeOH | 5-Amino-triazole derivative | 63 |

Reductive Transformations

-

Sodium borohydride reduction of ketone intermediates (e.g., 2-bromo-1-phenylethanone) generates secondary alcohols, critical for prodrug synthesis .

-

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting sulfonyl linkages .

Biological Activity-Driven Reactions

Structure-activity relationship (SAR) studies highlight:

-

Alkoxy side-chain introduction (via Mitsunobu reaction) enhances microtubule-stabilizing activity by 12-fold compared to parent compounds .

-

Trifluoromethyl group retention is essential for binding to fungal CYP51 enzymes (IC₅₀ = 0.8 µM).

Stability and Degradation Pathways

Propriétés

IUPAC Name |

3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N4O4S2/c1-20-7-18-19-12(20)26(22,23)9-5-21(6-9)27(24,25)8-2-3-11(14)10(4-8)13(15,16)17/h2-4,7,9H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYBFFXKJRFQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.